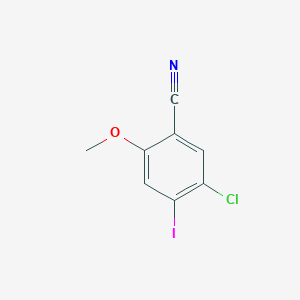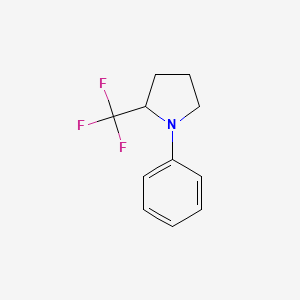![molecular formula C35H35ClN2 B12837932 (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is a compound that belongs to the class of imidazolinium salts. These compounds are known for their unique structural features and potential applications in various fields, including organic synthesis, catalysis, and materials science. The presence of the [2.2]paracyclophane moiety imparts unique chiral properties to the compound, making it an interesting subject for research in asymmetric synthesis and chiral recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride typically involves the coupling of [2.2]paracyclophane derivatives with imidazolinium precursors. One common method includes the regioselective bromination of 4-acetyl [2.2]paracyclophane, followed by the formation of dithiocarbamates and 1,3-dithiolium salts . The final coupling reaction is carried out in the presence of trimethylphosphite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium salts.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride has several scientific research applications:
Biology: The compound’s chiral properties make it useful in studying chiral recognition processes in biological systems.
Industry: Used in the development of advanced materials, including chiral polymers and coatings.
Wirkmechanismus
The mechanism by which (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride exerts its effects is primarily through its interaction with molecular targets via its chiral centers. The [2.2]paracyclophane moiety allows for strong π-π interactions and the formation of charge-transfer complexes . These interactions can influence various molecular pathways, making the compound effective in asymmetric catalysis and chiral recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2.2]Paracyclophane: A parent compound with similar structural features but lacking the imidazolinium moiety.
Tetrathiafulvalene derivatives: Compounds with similar π-donor properties and applications in organic electronics.
Bisphosphines derived from [2.2]paracyclophane: Used in frustrated Lewis pair chemistry for hydrogen activation.
Uniqueness
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is unique due to its combination of the [2.2]paracyclophane moiety and the imidazolinium ring. This combination imparts both chiral properties and the ability to form stable charge-transfer complexes, making it highly effective in asymmetric synthesis and chiral recognition applications.
Eigenschaften
Molekularformel |
C35H35ClN2 |
|---|---|
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
1,3-bis(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C35H35N2.ClH/c1-5-28-6-2-26(1)9-11-30-15-19-32(17-13-28)34(23-30)36-21-22-37(25-36)35-24-31-12-10-27-3-7-29(8-4-27)14-18-33(35)20-16-31;/h1-8,15-16,19-20,23-25H,9-14,17-18,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LFCDNKZCNWCQTL-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N4CC[N+](=C4)C5=C6CCC7=CC=C(CCC(=C5)C=C6)C=C7.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


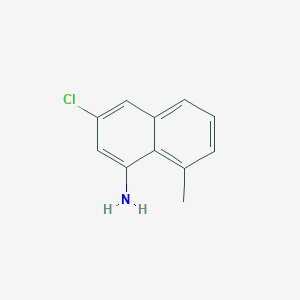
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
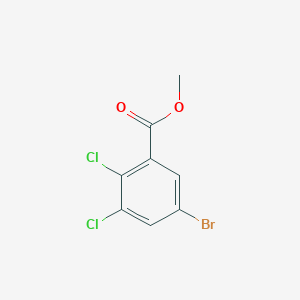

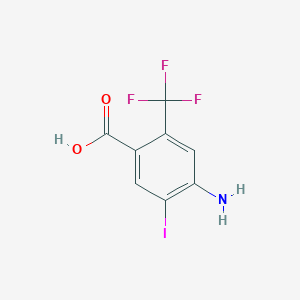
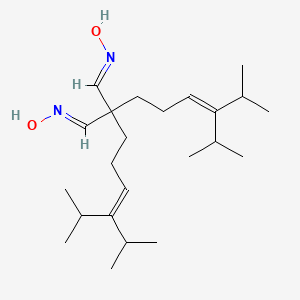
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)



